molecular formula C8H12O3 B14698752 Butyl 2-hydroxybut-3-ynoate CAS No. 18418-09-2

Butyl 2-hydroxybut-3-ynoate

Cat. No.: B14698752
CAS No.: 18418-09-2
M. Wt: 156.18 g/mol
InChI Key: NUTKHSKJMJNWOG-UHFFFAOYSA-N
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Description

Butyl 2-hydroxybut-3-ynoate is an organic compound with the molecular formula C8H12O3. It is a butyl ester derivative of 2-hydroxybut-3-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-hydroxybut-3-ynoate typically involves the esterification of 2-hydroxybut-3-ynoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroxybut-3-ynoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyl 2-oxobut-3-ynoate.

    Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Butyl 2-oxobut-3-ynoate

    Reduction: Butyl 2-hydroxybut-3-ene or butyl 2-hydroxybutane

    Substitution: Butyl 2-halobut-3-ynoate

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyl 2-hydroxybut-3-ynoate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of glycolate oxidase, an enzyme involved in the photorespiration pathway in plants . By inhibiting this enzyme, the compound can affect the metabolic processes in plants, leading to changes in photosynthesis and respiration rates.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxybut-3-ynoate: Similar in structure but with an ethyl group instead of a butyl group.

    Butyl 2-oxobut-3-ynoate: An oxidized form of butyl 2-hydroxybut-3-ynoate.

    Butyl 2-hydroxybut-3-ene: A reduced form with an alkene group instead of an alkyne group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an alkyne group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various industrial applications.

Properties

CAS No.

18418-09-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

butyl 2-hydroxybut-3-ynoate

InChI

InChI=1S/C8H12O3/c1-3-5-6-11-8(10)7(9)4-2/h2,7,9H,3,5-6H2,1H3

InChI Key

NUTKHSKJMJNWOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C#C)O

Origin of Product

United States

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